molecular formula C20H23BFNO3 B13724717 N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13724717
M. Wt: 355.2 g/mol
InChI Key: RAUYWUHDJNJJIK-UHFFFAOYSA-N
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Description

N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of both fluorine and boron atoms in the molecule imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Properties

Molecular Formula

C20H23BFNO3

Molecular Weight

355.2 g/mol

IUPAC Name

N-benzyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C20H23BFNO3/c1-19(2)20(3,4)26-21(25-19)17-11-10-15(22)12-16(17)18(24)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24)

InChI Key

RAUYWUHDJNJJIK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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